3-(4-Chlorophenyl)-2-methylpropanal
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Overview
Description
3-(4-Chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a chlorinated phenyl group attached to a methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-methylpropanal: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-2-methylpropanal: Similar structure but with a methyl group instead of chlorine.
3-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-2-methylpropanal is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
CPFWPCFXLZUDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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